molecular formula C17H26N2O3 B5023201 2-(2,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide

2-(2,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B5023201
M. Wt: 306.4 g/mol
InChI Key: LAYYUKUNYRPICO-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenoxy group substituted with dimethyl groups, an acetamide moiety, and a morpholine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the following steps:

    Preparation of 2,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,5-dimethylphenoxyacetic acid: The 2,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2,5-dimethylphenoxyacetic acid.

    Amidation: The 2,5-dimethylphenoxyacetic acid is then reacted with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The phenoxy and morpholine groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an acetamide.

    5-[(4-morpholin-2-yl)methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile: Contains a morpholine ring and is used in therapeutic applications.

Uniqueness

2-(2,5-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its combination of a phenoxy group, an acetamide moiety, and a morpholine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14-4-5-15(2)16(12-14)22-13-17(20)18-6-3-7-19-8-10-21-11-9-19/h4-5,12H,3,6-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYYUKUNYRPICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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